
Thyroxine Aminohexyl Ether Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyroxine Aminohexyl Ether Dihydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C21H26Cl2I4N2O4 and a molecular weight of 948.97 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thyroxine Aminohexyl Ether Dihydrochloride involves multiple steps, including the iodination of tyrosine residues and subsequent etherification. The specific reaction conditions and reagents used in these steps are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Thyroxine Aminohexyl Ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .
科学的研究の応用
Thyroxine Aminohexyl Ether Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of iodinated compounds.
Biology: It is employed in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: Research involving this compound contributes to understanding thyroid hormone functions and potential therapeutic applications.
Industry: It is used in the development of biochemical assays and diagnostic tools.
作用機序
Thyroxine Aminohexyl Ether Dihydrochloride exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors, influencing gene expression and metabolic processes. The molecular targets include various thyroid hormone receptors and pathways involved in metabolism and growth .
類似化合物との比較
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Triiodothyronine: Another thyroid hormone analog with similar biological activities.
Iodothyronamines: Metabolites of thyroid hormones with distinct physiological effects.
Uniqueness
Thyroxine Aminohexyl Ether Dihydrochloride is unique due to its specific structure, which allows it to be used in specialized research applications. Its iodinated nature and ether linkage provide distinct properties compared to other thyroid hormone analogs .
特性
分子式 |
C21H24I4N2O4 |
|---|---|
分子量 |
876.0 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[4-(6-aminohexoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H24I4N2O4/c22-14-7-12(9-18(27)21(28)29)8-15(23)20(14)31-13-10-16(24)19(17(25)11-13)30-6-4-2-1-3-5-26/h7-8,10-11,18H,1-6,9,26-27H2,(H,28,29)/t18-/m0/s1 |
InChIキー |
CATJTSSIYXYNSR-SFHVURJKSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


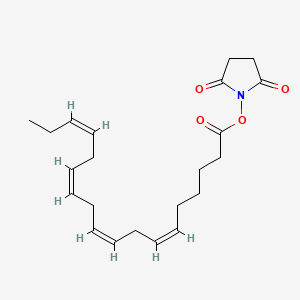
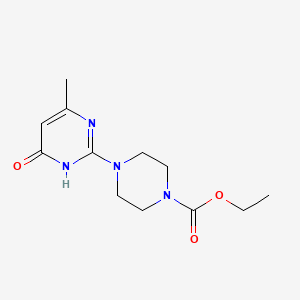
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
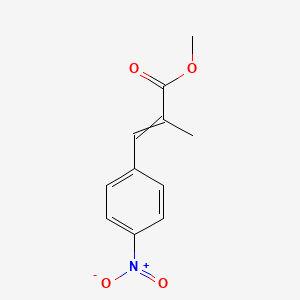
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
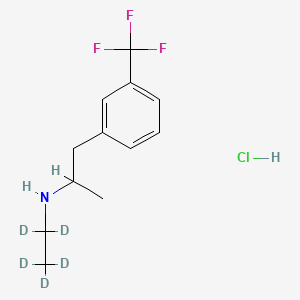
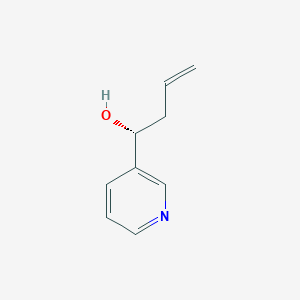
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)
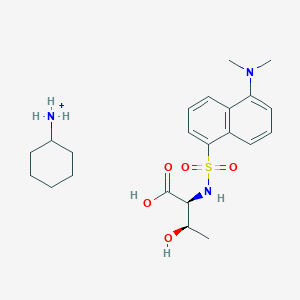
![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
